molecular formula C12H10FNO4 B13683054 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic Acid

2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13683054
M. Wt: 251.21 g/mol
InChI Key: DFEHJCSJXKWGEZ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to an oxazole ring The carboxylic acid group is located at the 4-position of the oxazole ring

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO4/c1-6-10(12(15)16)14-11(18-6)9-7(13)4-3-5-8(9)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

DFEHJCSJXKWGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC=C2F)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-fluoro-6-methoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the oxazole ring. The reaction conditions typically involve the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents on the phenyl ring but differs in the presence of a boronic acid group instead of the oxazole ring.

    2-Fluoro-6-methoxyphenylacetic acid: Similar phenyl ring substitution but contains an acetic acid group instead of the oxazole ring.

    5-Methyloxazole-4-carboxylic acid: Contains the oxazole ring and carboxylic acid group but lacks the fluoro and methoxy substituents on the phenyl ring.

Uniqueness

2-(2-Fluoro-6-methoxyphenyl)-5-methyloxazole-4-carboxylic acid is unique due to the combination of the fluoro and methoxy substituents on the phenyl ring and the presence of the oxazole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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